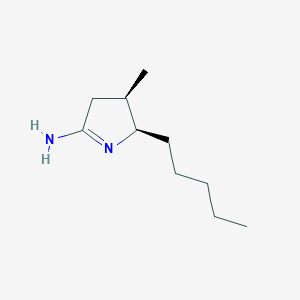
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric synthesis techniques, including the use of chiral auxiliaries or enzymes to achieve high enantiomeric purity. The process may also include steps such as crystallization or chromatography to separate the desired enantiomer from any by-products or racemic mixtures .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Imines, oximes
Reduction: Secondary or tertiary amines
Substitution: Substituted amines, amides
Scientific Research Applications
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism by which (2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with applications in the synthesis of pharmaceuticals and as a solvent.
(2R,3R)-dihydromyricetin: A natural flavonoid with antibacterial properties.
Uniqueness
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a pentyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
210416-45-8 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C10H20N2/c1-3-4-5-6-9-8(2)7-10(11)12-9/h8-9H,3-7H2,1-2H3,(H2,11,12)/t8-,9-/m1/s1 |
InChI Key |
ROPYVXBCVYBUPM-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](CC(=N1)N)C |
Canonical SMILES |
CCCCCC1C(CC(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


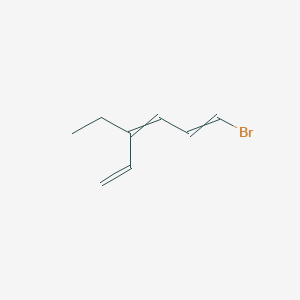
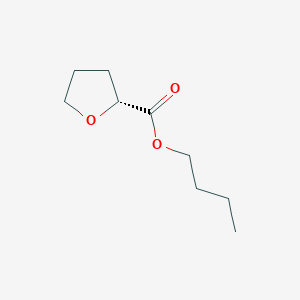
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
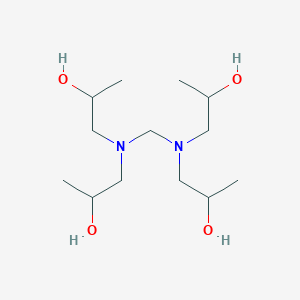
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
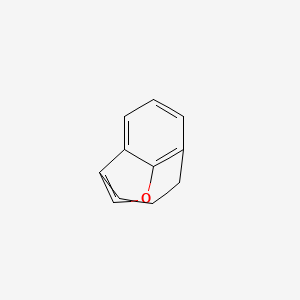
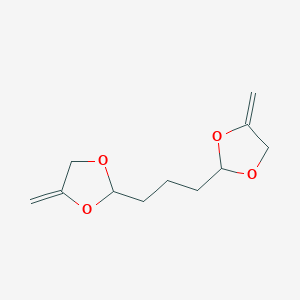

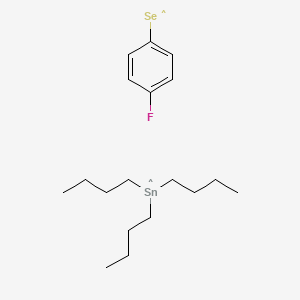
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)

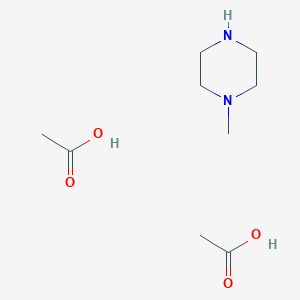
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
